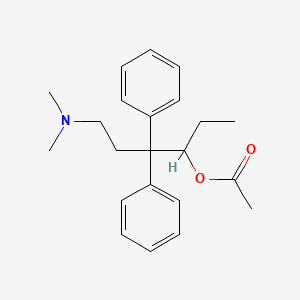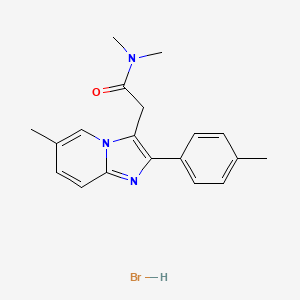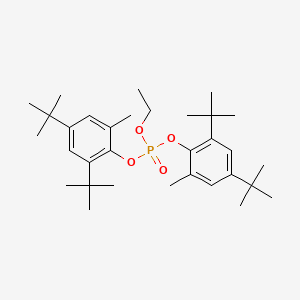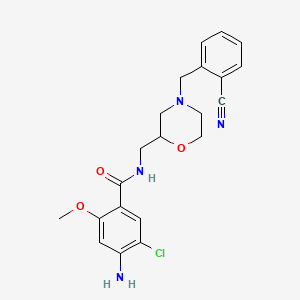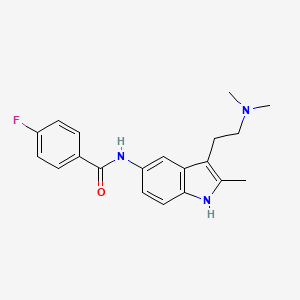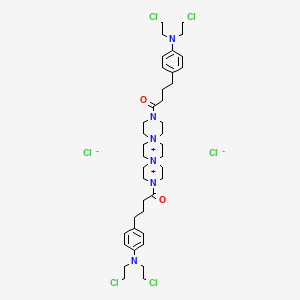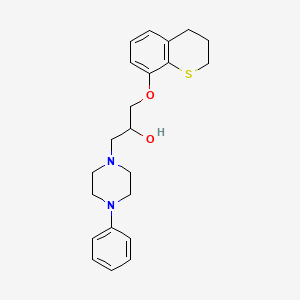
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiochroman core structure, which is a sulfur-containing heterocycle, linked to a phenylpiperazine moiety through a hydroxypropyl chain. The unique structural attributes of this compound make it a subject of study for its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiochroman Core: This can be achieved through the cyclization of a suitable precursor containing a sulfur atom.
Attachment of the Hydroxypropyl Chain: This step involves the reaction of the thiochroman core with a hydroxypropyl halide under basic conditions to form the hydroxypropyl derivative.
Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the hydroxypropyl derivative and phenylpiperazine, typically in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen atom.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated derivatives.
Substitution: Functionalized derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions like Alzheimer’s disease. The compound’s structure allows it to establish important interactions with the active site residues of the target enzyme, enhancing its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can be compared with other similar compounds, such as:
4-Phenylpiperazin-1-yl)methanethione derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity but differ in their core structure.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are designed for similar therapeutic applications but have a pyrimidine core instead of a thiochroman core.
The uniqueness of this compound lies in its thiochroman core, which imparts distinct chemical and biological properties compared to other related compounds.
Eigenschaften
CAS-Nummer |
153804-61-6 |
|---|---|
Molekularformel |
C22H28N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H28N2O2S/c25-20(17-26-21-10-4-6-18-7-5-15-27-22(18)21)16-23-11-13-24(14-12-23)19-8-2-1-3-9-19/h1-4,6,8-10,20,25H,5,7,11-17H2 |
InChI-Schlüssel |
KPWMFZVTFWHFOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



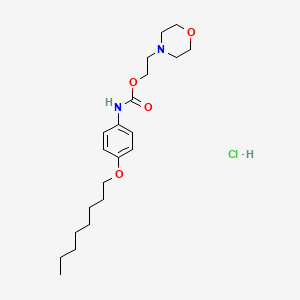

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
